An In-Depth Technical Guide to the CK-119 Compound
An In-Depth Technical Guide to the CK-119 Compound
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
CK-119 is a synthetic compound identified as a potent interleukin-1 (IL-1) blocker. It belongs to the dihydropyridazino-pyridazine chemical class.
| Property | Value |
| IUPAC Name | diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxo-1,4,5,6-tetrahydropyridazino[4,5-c]pyridazine-3,4-dicarboxylate |
| Chemical Formula | C₂₁H₂₃ClN₄O₅ |
| CAS Number | 197917-10-5 |
| Molecular Weight | 446.88 g/mol |
| Chemical Structure | [Image generated based on IUPAC name] |
Mechanism of Action and Signaling Pathway
CK-119 functions as an antagonist of the pro-inflammatory cytokine Interleukin-1 (IL-1). The IL-1 signaling pathway is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. While the precise molecular interaction of CK-119 with the IL-1 pathway has not been fully elucidated in publicly available literature, its classification as an IL-1 blocker suggests it interferes with the binding of IL-1α and IL-1β to the IL-1 receptor (IL-1R), or a downstream signaling event. This inhibition disrupts the subsequent recruitment of adaptor proteins like MyD88 and the activation of downstream kinases, ultimately leading to the suppression of inflammatory gene expression.
Caption: Proposed mechanism of CK-119 in the IL-1 signaling cascade.
Preclinical Data
In Vitro Efficacy: Inhibition of Fibroblast-like Cell Proliferation
CK-119 has demonstrated potent inhibitory effects on the proliferation of fibroblast-like cells, which are key mediators in tissue scarring and fibrosis.
| Cell Type | Effective Concentration (mg/L) | Observed Effect |
| Corneal Fibroblasts | 30 | Inhibition of cell growth |
| Conjunctival Fibroblasts | 3 - 10 | Inhibition of cell growth |
Mechanism of Anti-proliferative Action
The anti-proliferative effect of CK-119 is primarily attributed to the inhibition of nucleic acid synthesis.
| Biomolecule Synthesis | Effect of CK-119 (in corneal fibroblasts) |
| DNA Synthesis | Markedly inhibited |
| RNA Synthesis | Markedly inhibited |
| Protein Synthesis | Unaffected or slightly enhanced |
Experimental Protocols
The following protocols are summarized based on the available scientific literature.
Fibroblast-like Cell Proliferation Assay
This protocol outlines the general steps to assess the anti-proliferative effects of CK-119.
Caption: Workflow for assessing CK-119's effect on cell proliferation.
Methodology:
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Cell Culture: Fibroblast-like corneal and conjunctival cells are cultured in appropriate media and conditions until they reach a desired confluency.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of CK-119. A vehicle control (medium with the solvent used for CK-119, but without the compound) is also included.
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Incubation: The cells are incubated with the compound for specific time points (e.g., 24, 48, and 72 hours).
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Assessment of Proliferation: Cell proliferation can be quantified using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting using a hemocytometer.
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Data Analysis: The results are analyzed to determine the concentration-dependent effect of CK-119 on cell growth.
Nucleic Acid and Protein Synthesis Assays
This protocol describes the general methodology to determine the effect of CK-119 on the synthesis of DNA, RNA, and proteins.
Caption: General workflow for macromolecule synthesis analysis.
Methodology:
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Cell Preparation: Fibroblast-like cells are cultured and treated with CK-119 as described in the proliferation assay.
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Radiolabeling: Towards the end of the treatment period, radiolabeled precursors are added to the culture medium for a short "pulse" period.
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For DNA synthesis: [³H]-thymidine
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For RNA synthesis: [³H]-uridine
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For protein synthesis: [³H]-leucine
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Cell Lysis and Precipitation: After the pulse, the cells are washed and lysed. Macromolecules (DNA, RNA, and protein) are then precipitated using an acid (e.g., trichloroacetic acid, TCA).
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Quantification: The amount of incorporated radiolabel in the precipitated macromolecules is quantified using liquid scintillation counting. A decrease in radioactivity compared to the control indicates inhibition of synthesis.
Therapeutic Potential
The demonstrated activity of CK-119 as an IL-1 blocker and an inhibitor of fibroblast proliferation suggests its potential therapeutic application in diseases characterized by inflammation and fibrosis. A patent has listed CK-119 for the potential treatment of age-related macular degeneration and arthritis. Further research is warranted to explore its efficacy and safety in relevant preclinical models for these and other inflammatory and fibrotic conditions.
